5-Methyl-5H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
5-Methyl-5H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions. One common method includes the condensation of 5-amino-1H-pyrazole-4-carbonitrile with formamide under acidic conditions, followed by cyclization to form the pyrazolopyrimidine core . Another approach involves the reaction of 5-amino-1H-pyrazole-4-carboxamide with methyl orthoformate and ammonium acetate under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux.
Substitution: N-bromosuccinimide in chloroform at room temperature.
Major Products Formed
Oxidation: Formation of pyrazolopyrimidine oxides.
Reduction: Formation of reduced pyrazolopyrimidine derivatives.
Substitution: Formation of halogenated pyrazolopyrimidine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Methyl-5H-pyrazolo[3,4-d]pyrimidin-4-amine primarily involves the inhibition of cyclin-dependent kinases (CDKs). The compound binds to the ATP-binding site of CDK2, preventing the phosphorylation of target proteins required for cell cycle progression . This inhibition leads to cell cycle arrest at the G1 phase and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrazolo[3,4-d]pyrimidine: Similar structure but lacks the methyl group at the 5-position.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with a different ring fusion pattern.
Uniqueness
5-Methyl-5H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its binding affinity to CDKs compared to other pyrazolopyrimidine derivatives . This unique structure makes it a promising candidate for the development of selective kinase inhibitors.
Properties
CAS No. |
64834-04-4 |
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Molecular Formula |
C6H7N5 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-imine |
InChI |
InChI=1S/C6H7N5/c1-11-3-8-6-4(5(11)7)2-9-10-6/h2-3,7H,1H3,(H,9,10) |
InChI Key |
UYGWQDXDTUKBJN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C(C1=N)C=NN2 |
Origin of Product |
United States |
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